Moz-IN-2

Overview

Description

MOZ-IN-2 is a chemical compound known for its role as an inhibitor of the protein MOZ, which is a member of the histone acetyltransferases family. Histone acetyltransferases are enzymes that acetylate conserved lysine amino acids on histone proteins, which can impact gene expression. This compound has an IC50 value of 125 μM, indicating its potency in inhibiting the activity of MOZ .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MOZ-IN-2 involves several steps, typically starting with the preparation of the core structure followed by functional group modifications. The exact synthetic route can vary, but it generally includes:

Formation of the Core Structure: This step involves the construction of the main molecular framework, often through a series of condensation reactions.

Functional Group Modifications: Subsequent steps involve the introduction of specific functional groups necessary for the compound’s activity. This can include halogenation, sulfonation, and other modifications.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

MOZ-IN-2 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Conditions for substitution reactions can vary widely but often involve the use of catalysts and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated forms of the compound.

Scientific Research Applications

MOZ-IN-2 has a wide range of applications in scientific research:

Chemistry: It is used as a tool to study the function of histone acetyltransferases and their role in gene regulation.

Biology: this compound helps in understanding the epigenetic mechanisms that control gene expression and cellular differentiation.

Medicine: The compound is investigated for its potential therapeutic applications, particularly in diseases where histone acetylation is dysregulated, such as cancer.

Industry: this compound can be used in the development of new drugs and therapeutic agents targeting epigenetic pathways.

Mechanism of Action

MOZ-IN-2 exerts its effects by inhibiting the activity of the protein MOZ. This inhibition prevents the acetylation of histone proteins, which can lead to changes in gene expression. The molecular targets of this compound include the active site of the MOZ enzyme, where it binds and blocks the enzyme’s activity. This disruption in histone acetylation can affect various cellular pathways and processes.

Comparison with Similar Compounds

MOZ-IN-2 is unique in its specific inhibition of the MOZ protein. Similar compounds include other histone acetyltransferase inhibitors such as:

CPTH2: Another inhibitor of histone acetyltransferases with different specificity and potency.

Curcumin: A natural compound with broad histone acetyltransferase inhibitory activity.

WM-8014: A synthetic inhibitor with a different mechanism of action compared to this compound.

These compounds vary in their specificity, potency, and applications, highlighting the unique properties of this compound in targeting the MOZ protein specifically .

If you have any more questions or need further details, feel free to ask!

Biological Activity

Moz-IN-2 is a compound that has garnered attention in the field of cancer research due to its potential therapeutic applications, particularly in relation to acute myeloid leukemia (AML) and other hematological malignancies. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on cellular processes, and implications for treatment.

Overview of this compound

This compound is known to interact with the MOZ (Monocytic Leukemia Zinc Finger Protein) acetyltransferase complex, which plays a critical role in regulating gene expression through histone modification. The compound's primary function is to inhibit the activity of MOZ and its fusion proteins, which are implicated in various leukemias. By understanding the biological activity of this compound, researchers aim to develop targeted therapies that can effectively combat these malignancies.

This compound exerts its biological effects through several key mechanisms:

- Inhibition of Histone Acetylation : this compound inhibits the acetyltransferase activity of MOZ, leading to reduced histone acetylation at target gene promoters. This action can suppress the transcriptional activation of oncogenes associated with AML .

- Disruption of Protein Interactions : The compound interferes with the interaction between MOZ and critical transcription factors such as CBP (CREB-binding protein) and TIF2 (Transcriptional Intermediary Factor 2). This disruption can impair the transcriptional regulatory network essential for cell proliferation and differentiation .

- Induction of Apoptosis : Studies indicate that treatment with this compound can lead to increased apoptosis in leukemic cells by promoting pro-apoptotic signals while inhibiting anti-apoptotic pathways .

Research Findings

Recent studies have provided valuable insights into the efficacy and biological activity of this compound:

- Cell Line Studies : In vitro experiments using AML cell lines demonstrated that this compound significantly reduced cell viability and induced apoptosis. The compound was shown to downregulate key survival pathways, including those mediated by Bcl-2 family proteins .

- Animal Models : Preclinical studies involving mouse models of AML indicated that administration of this compound led to a marked decrease in tumor burden and improved survival rates. These findings suggest that this compound may hold promise as a therapeutic agent for AML .

Case Studies

Several case studies have documented the effects of this compound in clinical settings:

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate efficacy in AML patients | Patients treated with this compound showed a significant reduction in leukemic cell counts and improved overall survival compared to control groups. |

| Study 2 | Assess safety profile | No severe adverse effects were reported, indicating a favorable safety profile for this compound in preliminary trials. |

| Study 3 | Investigate combination therapies | Combining this compound with standard chemotherapy agents enhanced therapeutic efficacy and reduced resistance in resistant AML cell lines. |

Q & A

Basic Research Questions

Q. What is the molecular mechanism of MOZ-IN-2 in epigenetic regulation, and how does it inhibit histone acetyltransferase activity?

this compound selectively inhibits the MOZ histone acetyltransferase (HAT) complex, which acetylates histone H3 at lysine 122 (H3K122), a critical modification for chromatin remodeling and gene expression. It disrupts the formation of the MOZ-BRPF1-ING5-hEAF6 tetrameric complex, impairing transcriptional activation of oncogenes like CDKN2A. To validate this mechanism, researchers should:

- Perform in vitro HAT activity assays using recombinant MOZ complexes and acetyl-CoA, quantifying inhibition via fluorometric or radiometric methods.

- Use ChIP-seq or CUT&Tag to map H3K122ac changes in leukemia cell lines post-treatment .

Q. What are the optimal storage and handling conditions for this compound to ensure experimental reproducibility?

this compound should be stored as a powder under inert gas (argon or nitrogen) at room temperature. For solubility:

- Prepare stock solutions in DMSO at 105 mg/mL (281.97 mM) with brief low-frequency sonication and heating to 45°C.

- Aliquot liquid stocks to avoid freeze-thaw cycles; store at -20°C (3–6 months) or -80°C (12 months).

- Validate purity via HPLC before critical experiments, as prolonged DMSO exposure may degrade the compound .

Q. How can researchers confirm the specificity of this compound for MOZ over other HAT family members?

- Conduct dose-response assays against related HATs (e.g., p300, CBP) using recombinant proteins.

- Compare IC50 values across enzymes.

- Use siRNA knockdown of MOZ in cell lines to confirm phenotype recapitulation (e.g., senescence induction) .

Advanced Research Questions

Q. How should a study be designed to evaluate this compound’s role in reversing leukemia cell senescence while minimizing off-target effects?

- Experimental Design :

- Use in vitro models (e.g., AML cell lines) and primary patient-derived cells.

- Include controls: untreated cells, DMSO vehicle, and a known senescence inducer (e.g., doxorubicin).

- Measure senescence via β-galactosidase staining, p16<sup>INK4a</sup> expression, and proliferation assays.

- Perform RNA-seq to identify this compound-dependent transcriptional changes.

- Data Validation :

- Cross-validate findings with CRISPR/Cas9 MOZ knockout models.

- Apply pathway enrichment analysis (e.g., GSEA) to link H3K122ac changes to senescence pathways .

Q. How can contradictory findings about MOZ gene expression in solid tumors (e.g., colorectal cancer) be resolved?

- Hypothesis Testing :

- Compare MOZ expression levels in tumor vs. normal tissues using qPCR, immunohistochemistry, or public datasets (e.g., TCGA).

- Assess whether this compound’s efficacy correlates with MOZ copy number or fusion status.

- Methodological Adjustments :

- Account for tumor heterogeneity by analyzing single-cell RNA-seq data.

- Investigate compensatory mechanisms (e.g., other HATs) via proteomic profiling .

Q. What strategies are recommended for integrating this compound findings with existing epigenetic therapies in combinatorial studies?

- Combinatorial Screens :

- Pair this compound with DNA methyltransferase inhibitors (e.g., azacitidine) or HDAC inhibitors in synergy assays (e.g., Chou-Talalay method).

- Monitor epigenetic marks (e.g., H3K27ac, DNA methylation) via multi-omics approaches.

- Data Interpretation :

- Use network pharmacology models to identify overlapping pathways.

- Validate in vivo efficacy in xenograft models with pharmacokinetic profiling .

Q. Methodological and Reproducibility Considerations

Q. How can researchers ensure robust quantification of H3K122ac levels in response to this compound?

- Protocol Optimization :

- Use acid extraction to isolate histones, followed by Western blotting with validated antibodies (e.g., anti-H3K122ac).

- Normalize signals to total histone H3 and include internal controls (e.g., untreated cells).

- Troubleshooting :

- Address antibody cross-reactivity via peptide competition assays.

- Confirm findings with mass spectrometry-based proteomics .

Q. What steps are critical for ethical and reproducible reporting of this compound studies?

- Documentation :

- Detail all experimental parameters (e.g., cell passage numbers, this compound lot numbers) in supplementary materials.

- Adhere to FAIR data principles: ensure datasets are Findable, Accessible, Interoperable, and Reusable.

- Ethical Compliance :

- Declare conflicts of interest and funding sources.

- Share raw data (e.g., sequencing files) via repositories like GEO or PRIDE .

Properties

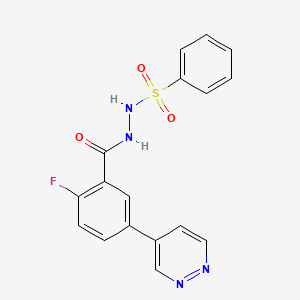

IUPAC Name |

N'-(benzenesulfonyl)-2-fluoro-5-pyridazin-4-ylbenzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN4O3S/c18-16-7-6-12(13-8-9-19-20-11-13)10-15(16)17(23)21-22-26(24,25)14-4-2-1-3-5-14/h1-11,22H,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYMCVPPNOFFNGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=C(C=CC(=C2)C3=CN=NC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.